molecular formula C10H19N3O B11734322 2-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol CAS No. 1856098-76-4

2-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

Cat. No.: B11734322
CAS No.: 1856098-76-4
M. Wt: 197.28 g/mol
InChI Key: YZBDNSQLDIHODM-UHFFFAOYSA-N
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Description

2-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring substituted with a 3-methyl-1-propyl group and an ethan-1-ol moiety linked via an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-propyl-1H-pyrazole with an appropriate aldehyde or ketone, followed by reduction and subsequent reaction with ethylene oxide or a similar reagent to introduce the ethan-1-ol moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-propyl-1H-pyrazole: A precursor in the synthesis of the target compound.

    2-{[(3-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol: A similar compound lacking the propyl group.

    1H-pyrazole-5-methanol: Another related compound with a different substitution pattern.

Uniqueness

2-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1856098-76-4

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

2-[(5-methyl-2-propylpyrazol-3-yl)methylamino]ethanol

InChI

InChI=1S/C10H19N3O/c1-3-5-13-10(7-9(2)12-13)8-11-4-6-14/h7,11,14H,3-6,8H2,1-2H3

InChI Key

YZBDNSQLDIHODM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCCO

Origin of Product

United States

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